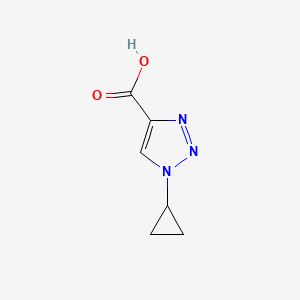

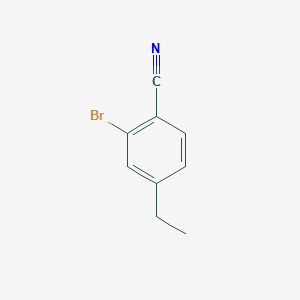

2-Bromo-4-ethylbenzonitrile

Overview

Description

2-Bromo-4-ethylbenzonitrile is an organic compound with the CAS Number: 38678-87-4 . It has a molecular weight of 210.07 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for 2-Bromo-4-ethylbenzonitrile is the same . The InChI code is1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 . Physical And Chemical Properties Analysis

2-Bromo-4-ethylbenzonitrile is a powder at room temperature . It has a melting point of 42-44 degrees Celsius .Scientific Research Applications

Herbicide Resistance in Transgenic Plants : A study conducted by Stalker, McBride, and Malyj (1988) in "Science" explored the use of a specific nitrilase gene, bxn, from Klebsiella ozaenae. This gene, when introduced into plants, enabled them to convert bromoxynil, a photosynthetic inhibitor, into a non-toxic metabolite, thus conferring herbicide resistance (Stalker et al., 1988).

Halodeboronation of Aryl Boronic Acids : Research by Szumigala et al. (2004) in "The Journal of Organic Chemistry" demonstrated a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, showing the versatility of this compound in chemical transformations (Szumigala et al., 2004).

Synthesis of Biologically Active Compounds : The synthesis of bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in the production of the drug febuxostat, was explored by Wang et al. (2016). They developed a rapid synthetic method for this compound, highlighting its significance in pharmaceutical synthesis (Wang et al., 2016).

Aryne Reaction in Organic Synthesis : A study by Waggenspack et al. (1992) in "Synthesis" showed the preparation of various 2-(arylmethyl) derivatives of benzonitriles using the aryne reaction. This underscores the utility of benzonitriles, including 2-Bromo-4-ethylbenzonitrile, in creating complex organic molecules (Waggenspack et al., 1992).

Spectroscopic Investigations for Electronic Structure Analysis : Research by Shajikumar and Raman (2018) in the "Oriental Journal of Chemistry" involved experimental and theoretical spectroscopic investigations of similar compounds like 4-Bromo-3-methylbenzonitrile. This kind of study is vital for understanding the electronic structure of such compounds (Shajikumar & Raman, 2018).

Photodegradation Studies in Environmental Chemistry : Kochany (1992) in "Chemosphere" investigated the photodegradation of bromoxynil, a related compound, in the presence of carbonates, demonstrating the relevance of such compounds in environmental chemistry studies (Kochany, 1992).

Physical Properties and Crystal Structures : Alimi et al. (2018) in "Chemical Communications" explored the bending properties of 4-Bromobenzonitrile crystals. Understanding the physical properties of such crystals can have implications in material science and engineering (Alimi et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-ethylbenzonitrile is the benzylic position of organic compounds . The benzylic position is a part of the molecule that is directly adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2-Bromo-4-ethylbenzonitrile interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form 2-Bromo-4-ethylbenzonitrile .

Biochemical Pathways

The biochemical pathway affected by 2-Bromo-4-ethylbenzonitrile involves the free radical bromination, nucleophilic substitution, and oxidation . These reactions result in the formation of a bromine atom at the benzylic position, which can further participate in various biochemical reactions.

Result of Action

The result of the action of 2-Bromo-4-ethylbenzonitrile is the introduction of a bromine atom at the benzylic position of the target molecule . This bromination can significantly alter the chemical properties of the molecule, potentially affecting its reactivity, polarity, and interactions with other molecules.

properties

IUPAC Name |

2-bromo-4-ethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQVGEQFWXVFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310171 | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38678-87-4 | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38678-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)

![Bicyclo[2.2.1]heptane-2-carboximidamide hydrochloride](/img/structure/B1375510.png)

![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)